Sodium usnate

Description

Properties

CAS No. |

34769-44-3 |

|---|---|

Molecular Formula |

C18H15NaO7 |

Molecular Weight |

366.3 g/mol |

IUPAC Name |

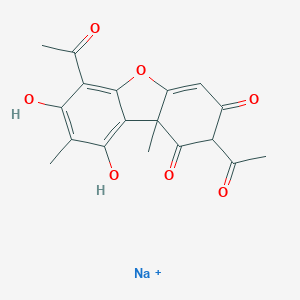

sodium 2,6-diacetyl-7,9-dihydroxy-8,9b-dimethyldibenzofuran-2-ide-1,3-dione |

InChI |

InChI=1S/C18H15O7.Na/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,22-23H,1-4H3;/q-1;+1 |

InChI Key |

XAIVUDQXALPCBH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C(=C1[O-])C(=O)C)OC3=CC(=O)C(C(=O)C32C)C(=O)C)O.[Na+] |

Pictograms |

Irritant |

Related CAS |

39012-86-7 |

Synonyms |

(+)-Usnic acid sodium |

Origin of Product |

United States |

A Technical Guide to the Mechanism of Action of Sodium Usnate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium usnate, the water-soluble salt of usnic acid, is a naturally occurring dibenzofuran (B1670420) derivative found in various lichen species.[1][2] This compound has garnered significant scientific interest due to its broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The mechanism of action for sodium usnate is multifaceted, involving the modulation of several critical cellular pathways. In oncology, it primarily induces mitochondrial-mediated apoptosis and cell cycle arrest.[1][6] Its antimicrobial effects are largely attributed to the disruption of bacterial cell membranes, particularly in Gram-positive bacteria.[7][8] As an anti-inflammatory agent, it functions by inhibiting key pro-inflammatory signaling cascades such as the NF-κB pathway.[9][10] This document provides an in-depth technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and development.

Anticancer Mechanism of Action

Sodium usnate and its parent compound, usnic acid, exert potent cytotoxic effects against a wide range of cancer cell lines through several interconnected mechanisms.[9][11] The core of its anticancer activity lies in its ability to induce mitochondrial dysfunction, leading to programmed cell death and cell cycle arrest.

Induction of Mitochondrial-Mediated Apoptosis

A primary mechanism of sodium usnate's anticancer effect is the induction of the intrinsic apoptotic pathway, which is initiated at the mitochondria.[1]

-

Mitochondrial Uncoupling and Oxidative Stress : Usnic acid acts as a mitochondrial uncoupler, disrupting the electron transport chain.[12] This leads to a decrease in mitochondrial membrane potential, impaired ATP production, and a significant increase in the formation of reactive oxygen species (ROS).[13][14][15]

-

Cytochrome c Release : The increase in ROS and mitochondrial membrane depolarization triggers the opening of mitochondrial permeability transition pores (MPT), leading to the release of cytochrome c from the mitochondria into the cytosol.[13][16]

-

Caspase Activation : In the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3.[1][16]

-

Execution of Apoptosis : Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis.[1] This process is also modulated by the Bcl-2 family of proteins; usnic acid treatment has been shown to up-regulate the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2.[1]

Induction of Cell Cycle Arrest

Sodium usnate effectively halts the proliferation of cancer cells by inducing cell cycle arrest at various phases, primarily G0/G1, S, or G2/M, depending on the cell line and concentration used.[1][11][17] This arrest prevents cancer cells from proceeding through division.

-

Modulation of Cell Cycle Regulators : The arrest is mediated by altering the expression of key cell cycle regulatory proteins. Studies have shown that usnic acid treatment leads to a decrease in the levels of cyclin-dependent kinases (CDK4, CDK6) and cyclins (Cyclin D1).[11][15]

-

Upregulation of CDK Inhibitors : Concurrently, there is an increase in the expression of CDK inhibitors, such as p21.[11][15] This cascade of molecular events prevents the cell from passing critical checkpoints, thereby inhibiting proliferation.[6]

Inhibition of Key Oncogenic Signaling Pathways

Sodium usnate has been shown to inhibit several signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.

-

NF-κB Pathway : It inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory and survival genes.[9]

-

VEGFR2-mediated Signaling : In the context of angiogenesis, usnic acid inhibits the VEGFR2-mediated AKT and ERK1/2 signaling pathways, which are crucial for the formation of new blood vessels that supply tumors.[18]

-

mTOR Pathway : The compound also acts as an inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation.[18]

Antimicrobial Mechanism of Action

Sodium usnate exhibits significant antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][19]

-

Cell Membrane Disruption : The primary antibacterial mechanism is the disruption of the bacterial cell membrane's integrity.[7][8] This leads to a loss of membrane potential and leakage of essential intracellular components, ultimately causing cell death.

-

Inhibition of Macromolecule Synthesis : Studies have indicated that usnic acid can inhibit both DNA and RNA synthesis in bacteria, further contributing to its bactericidal effects.[5]

-

Biofilm Inhibition : The compound has been shown to effectively control the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics.[19]

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of sodium usnate are well-documented and are primarily mediated through the suppression of the NF-κB signaling pathway.[9][10]

-

Inhibition of NF-κB Activation : Usnic acid prevents the activation of NF-κB, which in turn inhibits the transcription of a wide array of pro-inflammatory genes.[10]

-

Downregulation of Pro-inflammatory Mediators : This leads to a significant reduction in the production and expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][20]

-

Upregulation of Anti-inflammatory Factors : In addition to suppressing pro-inflammatory signals, usnic acid has been found to increase the production of the anti-inflammatory cytokine IL-10 and the anti-inflammatory mediator heme oxygenase-1 (HO-1).[10]

Quantitative Data Summary

The biological activity of sodium usnate is quantified by metrics such as the half-maximal inhibitory concentration (IC50) for cytotoxicity and the minimum inhibitory concentration (MIC) for antimicrobial activity.

Table 1: Anticancer Activity (IC50) of Usnic Acid

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Non-Small Cell Lung Cancer | ~25-100 | 24 / 48 | [15] |

| HCT116 | Colon Cancer | ~50-100 | 48 / 72 | [11] |

| HepG2 | Hepatocellular Carcinoma | Varies | 48 | [11] |

| SNU-449 | Hepatocellular Carcinoma | Varies | 48 | [11] |

| BGC-823 | Gastric Cancer | Varies | 24 | [1] |

| SGC-7901 | Gastric Cancer | Varies | 24 | [1] |

Note: IC50 values for usnic acid can vary significantly based on the specific salt form, enantiomer ((+) or (-)), cell line, and experimental conditions.

Table 2: Antimicrobial Activity (MIC) of Usnic Acid

| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA Clinical Isolates) | Gram-positive | 1 - 8 | [19] |

| Staphylococcus aureus (MRSA) | Gram-positive | 7.81 - 31.25 | [21] |

| Staphylococcus aureus MTCC-96 | Gram-positive | 25 - 50 | [7] |

Detailed Experimental Protocols

The following are standardized protocols for key assays used to evaluate the mechanism of action of sodium usnate.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Plating : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[22]

-

Compound Treatment : Prepare serial dilutions of sodium usnate in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired period (e.g., 24, 48, or 72 hours).[22]

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[22]

-

Formazan Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.[22]

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment : Culture cells in 6-well plates and treat with various concentrations of sodium usnate for a specified duration (e.g., 24 or 48 hours).[22]

-

Harvest and Fixation : Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge. Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Store at -20°C for at least 2 hours.[22]

-

Staining : Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A (to remove RNA).[22]

-

Data Acquisition : Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the DNA dye.

-

Data Analysis : Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction : Treat cells with sodium usnate, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[22]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[22]

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) from each sample onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) to separate proteins based on molecular weight.[22]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

-

Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[22]

-

Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., Caspase-3, Bcl-2, p21) overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis : Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Anticancer mechanism of Sodium Usnate.

Caption: Anti-inflammatory mechanism of Sodium Usnate.

Experimental Workflow

Caption: Workflow for the MTT Cell Viability Assay.

References

- 1. Usnic Acid Induces Cycle Arrest, Apoptosis, and Autophagy in Gastric Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Usnic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. jscimedcentral.com [jscimedcentral.com]

- 6. Usnic acid inhibits growth and induces cell cycle arrest and apoptosis in human lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and antimicrobial activity of usnic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in Research on Bioactivity, Toxicity, Metabolism, and Pharmacokinetics of Usnic Acid In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Multifaceted Properties of Usnic Acid in Disrupting Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. High doses of sodium tungstate can promote mitochondrial dysfunction and oxidative stress in isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mitochondrial Damage and Hypertension: Another Dark Side of Sodium Excess - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. preprints.org [preprints.org]

- 16. Sodium selenite induces apoptosis by generation of superoxide via the mitochondrial-dependent pathway in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Usnic Acid Derivatives as Cytotoxic Agents Against Cancer Cells and the Mechanisms of Their Activity [ouci.dntb.gov.ua]

- 19. researchgate.net [researchgate.net]

- 20. Critical Assessment of the Anti-Inflammatory Potential of Usnic Acid and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

In Vitro Biological Activity of Sodium Usnate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the in vitro biological activities of sodium usnate, a water-soluble salt of the lichen-derived compound, usnic acid. The conversion to its sodium salt enhances aqueous solubility, facilitating its application in biological assays. This document is intended for researchers, scientists, and drug development professionals, and it details the anticancer, antimicrobial, anti-inflammatory, and antiparasitic properties of sodium usnate. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key in vitro assays are provided, and critical signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to elucidate the mechanisms of action and experimental designs.

Introduction

Usnic acid is a secondary metabolite produced by various lichen species, renowned for its diverse biological properties. However, its poor water solubility has historically limited its therapeutic and investigational potential. The salt form, sodium usnate, overcomes this limitation, offering improved suitability for in vitro and in vivo studies.[1][] This guide synthesizes the current scientific literature on the in vitro efficacy of sodium usnate, focusing on its potential as a multi-target therapeutic agent.

Anticancer Activity

Overview of Mechanisms

Water-soluble salts of usnic acid, including sodium and potassium usnate, exhibit significant anticancer activity through multiple mechanisms.[3] These compounds have been shown to inhibit cell proliferation, suppress clonogenic potential, and induce apoptosis (programmed cell death) in various cancer cell lines.[4][5] The induction of reactive oxygen species (ROS) appears to be a primary mechanism, leading to DNA damage and the activation of apoptotic pathways involving caspase cascades.[5] Furthermore, usnic acid and its salts can inhibit cancer cell invasion and metastasis, key hallmarks of malignant tumors.[4][6][7]

Quantitative Cytotoxicity Data

The cytotoxic effects of usnic acid and its water-soluble salts have been quantified against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity. While specific data for sodium usnate is limited, the closely related and also water-soluble potassium usnate has been studied extensively, providing valuable insight into the potential of usnate salts.

Table 1: In Vitro Cytotoxicity of Water-Soluble Usnate Salts Against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Potassium Usnate | Caco2 | Colorectal | Not Specified | > 5 | [7] |

| Potassium Usnate | HCT116 | Colorectal | Not Specified | ~ 5 | [7] |

| Potassium Usnate | CT26 | Colorectal (murine) | Not Specified | < 5 | [7] |

| (+)-Usnic Acid | HCT116 | Colorectal | 72 h | ~29 µg/mL (~84 µM) | [8] |

| (+)-Usnic Acid | DLD1 | Colorectal | 48 h | 26.1 µg/mL (~76 µM) | [8] |

| (+)-Usnic Acid | MDA-MB-231 | Breast (Triple-Negative) | 72 h | 15.8 µg/mL (~46 µM) |[8] |

Note: Data for potassium usnate is included as a proxy for water-soluble usnate salts due to its similar properties and more extensive characterization in anticancer studies.

Visualized Anticancer Signaling Pathway

The following diagram illustrates the proposed mechanisms by which usnate salts exert their anticancer effects.

Figure 1: Proposed anticancer mechanism of sodium usnate.

Antimicrobial Activity

Spectrum of Activity

Sodium usnate is recognized as an effective antibacterial and antifungal agent.[] The parent compound, usnic acid, demonstrates robust activity, particularly against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[9][10] It has also been shown to inhibit the formation of bacterial biofilms, which are notoriously difficult to eradicate.[11]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2: In Vitro Antimicrobial Activity of Usnic Acid

| Compound | Microorganism | Condition | MIC (mg/L or µg/mL) | Reference |

|---|---|---|---|---|

| Usnic Acid | Enterococcus faecalis | - | 4.7 - 37.5 | [10] |

| Usnic Acid | Vancomycin-resistant E. faecalis | - | 7.8 - 16 | [10] |

| Usnic Acid | Vancomycin-resistant E. faecium | - | 3.9 - 7.8 | [10] |

| Usnic Acid | Mycobacterium tuberculosis | - | 8 |[10] |

Note: The data presented is for usnic acid. The sodium salt form is expected to exhibit comparable or enhanced activity due to its improved solubility.

Anti-inflammatory Activity

Mechanism of Action

Sodium usnate has demonstrated notable anti-inflammatory properties in vitro. Its mechanism involves the inhibition of key pro-inflammatory mediators. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, usnic acid derivatives have been shown to significantly reduce the production of nitric oxide (NO), a potent inflammatory molecule.[12] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS). The modulation of pro-inflammatory cytokines is another key aspect of its activity.

Quantitative Anti-inflammatory Data

A study utilizing LPS-stimulated microglia BV2 cells used sodium usnate as a reference compound and demonstrated its dose-dependent inhibitory effect on nitric oxide production.

Table 3: In Vitro Anti-inflammatory Effects of Usnate Derivatives

| Compound/Derivative | Cellular Model | Effect Measured | Result | Reference |

|---|

| Usnic Acid Derivative | LPS-stimulated microglia BV2 cells | NO Production | ↓ NO by 41% (at 10 µM) |[12] |

Note: In this study, sodium usnate was used as a positive control, indicating its recognized anti-inflammatory activity.

Visualized Anti-inflammatory Signaling Pathway

The diagram below shows the signaling cascade initiated by LPS and the point of intervention by sodium usnate.

Figure 2: Inhibition of LPS-induced inflammatory pathway by sodium usnate.

Other In Vitro Biological Activities

Antiviral Activity

Recent studies have highlighted the antiviral potential of usnic acid and its salts. An in silico docking study demonstrated that sodium usnate exhibits a strong binding affinity for the main protease and spike protein of SARS-CoV-2, with a calculated inhibition constant of 539.86 nM against the main protease.[13] Furthermore, in vitro studies have confirmed that a sodium salt of (+)-usnic acid possesses slightly improved antiviral activity against SARS-CoV-2 compared to its parent compound.[14]

Antiparasitic Activity

Sodium usnate has been evaluated for its efficacy against various parasites. It has demonstrated significant activity against the promastigote forms of Leishmania (L.) amazonensis and acaricidal (mite-killing) properties against Psoroptes cuniculi.[1][]

Table 4: In Vitro Antiparasitic Activity of Sodium Usnate

| Compound | Parasite | Effect Measured | Incubation | Result | Reference |

|---|---|---|---|---|---|

| Sodium Usnate | Leishmania (L.) amazonensis (promastigotes) | IC50 | 72 h | 2.09 µM (0.77 µg/mL) | [1] |

| Sodium Usnate | Psoroptes cuniculi | Mortality | 24 h | 100% at 125 mg/mL | [] |

| Sodium Usnate | Psoroptes cuniculi | LT50 (Lethal Time 50%) | - | 7.339 h at 125 mg/mL |[] |

Detailed Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the IC50 value of sodium usnate against cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Protocol Steps:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2 to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of sodium usnate in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]

-

Absorbance Reading: Mix gently on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Figure 3: Standard workflow for an MTT cytotoxicity assay.

Antimicrobial Susceptibility (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of sodium usnate against bacterial strains.

Protocol Steps:

-

Prepare Inoculum: Culture the bacterial strain overnight. Dilute the culture in fresh broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10^5 CFU/mL.

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of sodium usnate in the broth.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of sodium usnate in which there is no visible turbidity (bacterial growth).

In Vitro Anti-inflammatory Assay (Nitric Oxide Measurement)

This protocol measures the ability of sodium usnate to inhibit nitric oxide production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).[17]

Protocol Steps:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Pre-treatment: Treat the cells with various concentrations of sodium usnate for 1-2 hours before stimulation.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells (cells only, cells + LPS).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced.

-

-

Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition relative to the LPS-stimulated control group.

Figure 4: Workflow for in vitro nitric oxide inhibition assay.

Conclusion

Sodium usnate exhibits a broad spectrum of compelling in vitro biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiparasitic effects. Its enhanced water solubility makes it a superior candidate for investigation compared to its parent compound, usnic acid. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this promising natural product derivative. Future studies should focus on elucidating more detailed mechanisms of action across different disease models and expanding the quantitative dataset specifically for the sodium salt to facilitate its progression in the drug development pipeline.

References

- 1. mdpi.com [mdpi.com]

- 3. Usnic Acid Derivatives as Cytotoxic Agents Against Cancer Cells and the Mechanisms of Their Activity [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. ajpp.in [ajpp.in]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro interaction of usnic acid in combination with antimicrobial agents against methicillin-resistant Staphylococcus aureus clinical isolates determined by FICI and ΔE model methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mmsl.cz [mmsl.cz]

- 11. Usnic acid, a natural antimicrobial agent able to inhibit bacterial biofilm formation on polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Critical Assessment of the Anti-Inflammatory Potential of Usnic Acid and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. merckmillipore.com [merckmillipore.com]

- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Usnate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium usnate, the sodium salt of usnic acid, is a compound of significant interest in pharmaceutical research due to its enhanced water solubility compared to its parent compound, usnic acid. This increased solubility improves its potential for various therapeutic applications, including anticancer and antimicrobial treatments. This technical guide provides a comprehensive overview of the synthesis of sodium usnate from usnic acid, detailed experimental protocols for its characterization, and an exploration of its biological activities. The guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Usnic acid, a naturally occurring dibenzofuran (B1670420) derivative found in several lichen species, has been extensively studied for its diverse biological activities. However, its poor water solubility has limited its clinical applications. The conversion of usnic acid to its sodium salt, sodium usnate, is a common strategy to overcome this limitation, thereby enhancing its bioavailability and therapeutic potential. This document outlines the synthesis and detailed characterization of sodium usnate.

Synthesis of Sodium Usnate

The synthesis of sodium usnate is typically achieved through a straightforward acid-base reaction between usnic acid and a sodium-containing base. The following protocol is a common method for its preparation.

Experimental Protocol: Synthesis of Sodium Usnate

Materials:

-

Usnic acid (3 mmol)

-

Sodium carbonate (1.5 mmol)

-

Ethanol

-

Deionized water

Procedure:

-

Prepare an ethanolic suspension of usnic acid (3 mmol).

-

Prepare an aqueous solution of sodium carbonate (1.5 mmol).

-

Add the sodium carbonate solution to the ethanolic suspension of usnic acid with constant stirring.

-

Heat the reaction mixture to 40°C and continue stirring for 4 hours.

-

After the reaction is complete, filter the resulting solution to remove any unreacted starting material.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain a yellow solid, which is the sodium usnate product.[1]

Characterization of Sodium Usnate

A thorough characterization of sodium usnate is essential to confirm its identity, purity, and stability. The following sections detail the common analytical techniques used for this purpose.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of sodium usnate and for monitoring its stability in solution.

Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

Procedure:

-

Prepare a stock solution of sodium usnate (e.g., 100 µg/mL) in the desired solvent (e.g., water or a phosphate (B84403) buffer:methanol mixture).[2]

-

From the stock solution, prepare a series of standard solutions of known concentrations.

-

Scan the absorbance of the standard solutions over a wavelength range of 200-450 nm to determine the wavelength of maximum absorbance (λmax).[2]

-

Measure the absorbance of the standard solutions at the λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

The concentration of an unknown sample can be determined by measuring its absorbance at the λmax and using the calibration curve.

| Parameter | Water | Phosphate Buffer (pH 3):Methanol (11:20 V/V) |

| λmax | 290 nm | 290 nm |

| Apparent Molar Absorptivity (dm³·mol⁻¹·cm⁻¹) | 3.16 × 10⁴ | 3.72 × 10⁴ |

| Beer's Law Range (µg·cm⁻³) | 0.1–5 | 1–12 |

| Regression Coefficient (r) | 0.997 | 0.999 |

Table 1: Optical characteristics of sodium usnate in different media.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 1.75 (s, 3H) | 7.12 |

| 2.08 (s, 3H) | 27.49 |

| 2.66 (s, 6H) | 30.87 |

| 5.9 (s, 1H) | 31.71 |

| 11.01 (s, 1H) | 58.64 |

| 13.30 (s, 1H) | 97.90 |

| 101.08 | |

| 103.53 | |

| 104.80 | |

| 108.87 | |

| 154.7 | |

| 157.0 | |

| 163.0 | |

| 178.0 | |

| 191.29 | |

| 197.62 | |

| 199.92 | |

| 201.36 |

Table 2: ¹H and ¹³C NMR chemical shifts for usnic acid. This serves as an approximation for the organic moiety of sodium usnate.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in sodium usnate. The formation of the sodium salt is expected to cause characteristic shifts in the vibrational frequencies of the carboxyl and hydroxyl groups of usnic acid.

| Wavenumber (cm⁻¹) | Assignment |

| 3454 | O-H stretching (hydroxyl groups) |

| 2982, 2929 | C-H stretching (aliphatic) |

| 1687 | C=O stretching (ketone) |

| 1631 | C=C stretching (aromatic) |

| 1540 | C=O stretching (carboxylate anion) |

Table 3: FTIR peak assignments for potassium usnate, a close analog of sodium usnate.

Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability and decomposition of sodium usnate. While specific TGA data for sodium usnate is not available, the general procedure is outlined below.

Instrumentation:

-

Thermogravimetric Analyzer

Procedure:

-

Place a small, accurately weighed sample of sodium usnate into a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature.

-

The resulting thermogram will show the temperatures at which weight loss occurs, indicating decomposition or loss of volatile components.

Biological Activity and Signaling Pathways

Usnic acid and its salts, including sodium usnate, have demonstrated significant anticancer activity. The mechanism of action often involves the induction of apoptosis through various signaling pathways.

Anticancer Signaling Pathway of Usnic Acid

Usnic acid has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial pathway of apoptosis.

Experimental Workflow: Preparation of Chitosan-Sodium Usnate Nanoparticles

Sodium usnate can be encapsulated in biodegradable polymers like chitosan (B1678972) to form nanoparticles for drug delivery applications. This enhances its stability and allows for controlled release.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of sodium usnate, a promising pharmaceutical compound. The experimental protocols and data presented herein are intended to facilitate further research and development of sodium usnate for various therapeutic applications. The elucidation of its biological mechanisms of action, such as its anticancer signaling pathways, opens avenues for the design of novel drug delivery systems and combination therapies. While specific characterization data for sodium usnate in some areas remains to be fully documented, the information provided for its parent compound, usnic acid, offers a solid foundation for ongoing and future studies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Usnate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium usnate, the sodium salt of usnic acid, is a naturally derived compound found in several lichen species.[1][2] Usnic acid and its salts have garnered significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of sodium usnate, supported by available experimental data and methodologies.

Chemical Identity and Structure

Sodium usnate is a dibenzofuran (B1670420) derivative. Its chemical structure is characterized by a complex polycyclic system.

Table 1: Chemical Identification of Sodium Usnate

| Identifier | Value |

| IUPAC Name | sodium;4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate |

| CAS Number | 34769-44-3 |

| Molecular Formula | C₁₈H₁₅NaO₇ |

| Molecular Weight | 366.30 g/mol |

| Canonical SMILES | CC1=C(C(=C2C(=C1[O-])C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)O.[Na+] |

| InChI Key | MKLQPOLHKMNWKN-UHFFFAOYSA-M |

Physical and Chemical Properties

The physicochemical properties of sodium usnate are crucial for its formulation and application in various fields.

Table 2: Physical and Chemical Properties of Sodium Usnate

| Property | Value | References |

| Appearance | Pale yellow to light beige solid | [3] |

| Melting Point | >204°C (decomposes) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972). Slightly soluble in water. | [3] |

| Hygroscopicity | Hygroscopic | [3] |

| Storage Conditions | -20°C Freezer, Under inert atmosphere | [3] |

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of sodium usnate.

3.1.1. UV-Visible Spectroscopy

-

λmax: 290 nm (in water and phosphate (B84403) buffer:methanol)

3.1.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Predicted FT-IR Spectral Data of Sodium Usnate

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretching (phenolic) |

| ~2960-2850 | C-H stretching (aliphatic) |

| ~1720-1680 | C=O stretching (ketone) |

| ~1640-1600 | C=C stretching (aromatic) |

| ~1320-1210 | C-O stretching (ester/ether) |

| ~850-750 | C-H bending (aromatic) |

3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for confirming the chemical structure of sodium usnate. Detailed spectral assignments are pending further experimental data.

Experimental Protocols

Detailed and reproducible experimental protocols are vital for consistent research outcomes.

Isolation of Usnic Acid from Lichens (Precursor to Sodium Usnate)

Objective: To extract and purify usnic acid from lichen species.

Materials:

-

Dried lichen thalli (e.g., Usnea sp.)

-

Acetone

-

Chloroform

-

Ethanol

-

Glassware (beakers, flasks, filtration apparatus)

-

Rotary evaporator

Procedure:

-

Clean and air-dry the lichen material.

-

Grind the dried lichen into a coarse powder.

-

Perform a Soxhlet extraction or maceration with acetone for 48 hours.[4]

-

Filter the extract to remove solid lichen material.

-

Concentrate the filtrate using a rotary evaporator to obtain a crude extract.

-

Dissolve the crude extract in a minimal amount of hot acetone and then allow it to cool, promoting the crystallization of usnic acid.[5]

-

Collect the usnic acid crystals by filtration and wash with cold ethanol.

-

Further purify the crystals by recrystallization from an appropriate solvent system (e.g., acetone-ethanol).

Synthesis of Sodium Usnate

Objective: To synthesize sodium usnate from usnic acid.

Materials:

-

Purified usnic acid

-

Sodium hydroxide (B78521) (NaOH) or Sodium ethoxide (NaOEt)

-

Ethanol

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve a known amount of purified usnic acid in ethanol.

-

Prepare a stoichiometric equivalent of sodium hydroxide or sodium ethoxide in ethanol.

-

Slowly add the alkaline solution to the usnic acid solution while stirring.

-

Continue stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by TLC.

-

The resulting sodium usnate may precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of sodium usnate that inhibits the visible growth of a microorganism.

Materials:

-

Sodium usnate

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Spectrophotometer (optional)

Procedure:

-

Prepare a stock solution of sodium usnate in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include positive (microbe, no drug) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of sodium usnate with no visible turbidity.[6][7][8][9]

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of sodium usnate on cancer cell lines.

Materials:

-

Sodium usnate

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of sodium usnate for a specified duration (e.g., 24, 48 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.[3][10][11][12]

Biological Activity and Signaling Pathways

The biological activities of sodium usnate are largely attributed to its parent compound, usnic acid. Usnic acid is known to modulate several key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity

Usnic acid has been shown to exert anti-inflammatory effects by targeting pro-inflammatory signaling pathways.

Figure 1: Proposed anti-inflammatory mechanism of sodium usnate via inhibition of the NF-κB pathway.

Anticancer Activity

Usnic acid exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting key survival pathways.

Figure 2: Proposed anticancer mechanism of sodium usnate involving inhibition of the PI3K/Akt pathway and induction of apoptosis.

Experimental Workflows

Standardized workflows are essential for the systematic evaluation of the biological activities of sodium usnate.

References

- 1. biolichen.com [biolichen.com]

- 2. Usnic acid - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US2557987A - Method for extracting usnic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. EUCAST: MIC Determination [eucast.org]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity Assay Protocol [protocols.io]

- 12. Research methods assessing sodium hypochlorite cytotoxicity: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sodium Usnate Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium usnate, the sodium salt of usnic acid, is a naturally derived compound from various lichen species. It has garnered significant interest in the scientific community for its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and wound-healing properties. This technical guide provides a comprehensive review of the existing research on sodium usnate, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of its action. While much of the available research has been conducted on its parent compound, usnic acid, this guide consolidates the data directly pertaining to sodium usnate and supplements it with relevant findings on usnic acid where necessary, providing a valuable resource for researchers and drug development professionals.

Data Presentation

The following tables summarize the quantitative data available for the biological activities of sodium usnate and its parent compound, usnic acid.

Table 1: Anticancer Activity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is primarily for usnic acid, as specific IC50 values for sodium usnate against a wide range of cancer cell lines are not extensively reported in the currently available literature.

| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | Reference |

| (+)-Usnic Acid | HCT116 | Colon Cancer | 72 | ~10 | |

| (-)-Usnic Acid | HCT116 | Colon Cancer | 72 | ~10 | |

| (+)-Usnic Acid | DLD-1 | Colon Cancer | 48 | 26.1 | |

| (-)-Usnic Acid | DLD-1 | Colon Cancer | 48 | 44.3 | |

| (+)-Usnic Acid | PC3 | Prostate Cancer | - | More effective than (-)-UA | |

| (+)-Usnic Acid | MDA-MB-231 | Breast Cancer | 72 | 15.8 | |

| (-)-Usnic Acid | MDA-MB-231 | Breast Cancer | 72 | 20.2 |

Note: The majority of the available cytotoxicity data is for usnic acid. Further research is required to establish a comprehensive IC50 profile for sodium usnate across various cancer cell lines.

Table 2: Antimicrobial Activity (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | Gram Stain | MIC (µg/mL) | Reference |

| Usnic Acid | Staphylococcus aureus | Positive | 1 - 8 | |

| Usnic Acid | Methicillin-resistant S. aureus (MRSA) | Positive | 25-50 | |

| Usnic Acid | Pseudomonas aeruginosa | Negative | >128 | |

| Usnic Acid | Escherichia coli | Negative | >128 |

Note: The provided MIC values are for usnic acid. Specific MIC data for sodium usnate against a broad spectrum of pathogenic bacteria is limited.

Table 3: Anti-inflammatory Activity

| Compound | Assay | Cell Line/Model | IC50 | Reference |

| Usnic Acid | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 4.7 µM | |

| Usnic Acid | TNF-α Production | LPS-stimulated RAW 264.7 macrophages | 12.8 µM |

Note: Quantitative data on the anti-inflammatory activity of sodium usnate is not extensively available. The data presented is for usnic acid.

Table 4: Acaricidal Activity

| Compound | Organism | Concentration (mg/mL) | Mortality (24 h) | LT50 (h) | Reference |

| Sodium Usnate | Psoroptes cuniculi | 250 | 100% | 3.712 | [1] |

| Sodium Usnate | Psoroptes cuniculi | 125 | 100% | 7.339 | [1] |

| Sodium Usnate | Psoroptes cuniculi | 62.5 | 60.00% | 15.773 | [1] |

| Usnic Acid | Psoroptes cuniculi | 250 | 91.67% | 4.208 | [1] |

| Usnic Acid | Psoroptes cuniculi | 125 | 85.00% | 8.249 | [1] |

| Usnic Acid | Psoroptes cuniculi | 62.5 | 55.00% | 16.950 | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in sodium usnate research are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of formazan is proportional to the number of metabolically active cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of sodium usnate and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration that inhibits visible growth.

Protocol:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of sodium usnate in a 96-well microtiter plate containing Mueller-Hinton Broth (or another suitable broth).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the drug) and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of sodium usnate at which there is no visible turbidity.

Wound Healing (Scratch) Assay

This assay is used to study cell migration in vitro.

Principle: A "scratch" or cell-free area is created in a confluent cell monolayer. The rate of closure of this scratch due to cell migration is monitored over time.

Protocol:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Scratch Creation: Create a scratch in the monolayer using a sterile pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh medium containing the desired concentration of sodium usnate or a control.

-

Imaging: Capture images of the scratch at different time points (e.g., 0, 6, 12, 24 hours) using a microscope.

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

Signaling Pathways and Experimental Workflows

Sodium usnate and its parent compound, usnic acid, have been shown to modulate several key signaling pathways involved in cancer and inflammation, notably the NF-κB and STAT3 pathways.

Inhibition of NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.

References

An In-depth Technical Guide on the Preliminary Cytotoxicity of Sodium Usnate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Usnic acid, a dibenzofuran (B1670420) derivative produced by various lichen species, has garnered significant attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] However, its low water solubility presents a challenge for pharmaceutical development. To overcome this, more soluble salt forms, such as sodium usnate and potassium usnate, have been investigated. This technical guide provides a comprehensive overview of the preliminary cytotoxicity studies of usnic acid and its salts, with a focus on sodium usnate where data is available. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Quantitative Cytotoxicity Data

The cytotoxic effects of usnic acid and its derivatives have been evaluated against a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values and other quantitative cytotoxicity data reported in the literature. It is important to note that much of the existing research has been conducted on usnic acid or potassium usnate; these are included here to provide a broader context for the potential activity of sodium usnate.

Table 1: IC₅₀ Values of Usnic Acid Enantiomers in Various Cancer Cell Lines

| Cell Line | Cancer Type | Compound | Incubation Time (h) | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| HCT116 | Colon Cancer | (+)-UA / (-)-UA | 72 | ~10 | [3] |

| DLD1 | Colon Cancer | (+)-UA | 48 | 26.1 | [3] |

| DLD1 | Colon Cancer | (-)-UA | 48 | 44.3 | [3] |

| DU145 | Prostate Cancer | (+)-UA | 48 | < 30 | [3] |

| DU145 | Prostate Cancer | (-)-UA | 72 | 19.7 | [3] |

| PC3 | Prostate Cancer | (+)-UA / (-)-UA | - | > 3.4 | [3] |

| TPC-1 | Thyroid Cancer | (+)-UA / (-)-UA | 72 | ~30 | [3] |

| FTC133 | Thyroid Cancer | (+)-UA / (-)-UA | 72 | ~30 | [3] |

| A375 | Malignant Melanoma | (+)-UA | 48 | 11.84 | [3] |

| HTB140 | Malignant Melanoma | (+)-UA | 48 | 14.72 | [3] |

| WM793 | Primary Melanoma | (+)-UA | 48 | 30.05 | [3] |

| WM793 | Primary Melanoma | (-)-UA | 48 | 52.09 | [3] |

| A549 | Lung Cancer | (+)-UA | - | 65.3 ± 0.65 µM |[4] |

Table 2: Cytotoxic Effects of Usnic Acid and Potassium Usnate on Various Cell Lines

| Cell Line(s) | Compound | Concentration | Effect | Reference |

|---|---|---|---|---|

| Human Colorectal Cancer Lines | Usnic Acid | 12.5–100 µM | Cytotoxic activity observed | [5] |

| Human Peripheral Blood Lymphocytes | Usnic Acid | 0.08, 0.15, 0.30 mM | ~40%, 30%, and 15% viability, respectively | [5] |

| Human Gastric & Colon Cancer Lines | Potassium Usnate (KU) | Dose-dependent | Reduced cell viability | [6] |

| HUVEC (Endothelial Cells) | (-)-Usnic Acid | 48 h | IC₅₀ of 50 µM |[7] |

Experimental Protocols

Detailed and reproducible methodologies are critical for assessing cytotoxicity. The following sections describe standard protocols for key in vitro assays mentioned in the referenced literature.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Principle: Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan (B1609692) product.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of sodium usnate in culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include wells for untreated controls and vehicle (solvent) controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Following incubation, add 10-20 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well for a final concentration of approximately 0.5 mg/mL.[10]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[8][10]

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to reduce background noise.[9]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from wells with no cells.

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the number of damaged cells.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Establish Controls: Prepare wells for "Maximum Release" by adding a lysis buffer (e.g., Triton X-100) to untreated cells to cause 100% cell death.

-

Supernatant Collection: After the treatment incubation period, centrifuge the plate (if using suspension cells) or use the supernatant directly (for adherent cells). Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

-

Incubation and Reading: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100).

Mechanisms of Action & Visualizations

Usnic acid and its salts induce cytotoxicity through multiple mechanisms, primarily involving the induction of apoptosis (programmed cell death).

Apoptosis Induction

Studies indicate that usnic acid can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11][12] Treatment with usnic acid has been shown to up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction.[7][12] This results in the activation of key executioner enzymes, caspase-9 and caspase-3, which orchestrate the dismantling of the cell.[11]

Caption: Intrinsic and extrinsic apoptosis pathways activated by sodium usnate.

Experimental Workflow

A typical workflow for assessing the in vitro cytotoxicity of a compound like sodium usnate involves a series of sequential steps from initial preparation to final data analysis.

Caption: Standard workflow for in vitro cytotoxicity screening.

Logical Relationship of Cytotoxic Effects

The administration of sodium usnate to cancer cells initiates a cascade of events, beginning with cellular uptake and culminating in cell death through various interconnected processes.

Caption: Logical flow of cellular events following sodium usnate treatment.

Conclusion

Preliminary studies strongly indicate that usnic acid and its more soluble salt forms, such as sodium usnate, possess significant cytotoxic activity against a variety of cancer cell lines.[3][5] The primary mechanism of action appears to be the induction of apoptosis through both intrinsic and extrinsic pathways, often accompanied by cell cycle arrest and autophagy.[11][12] While much of the detailed mechanistic and quantitative data comes from studies on usnic acid, these findings provide a solid foundation for the continued investigation of sodium usnate as a potential anticancer therapeutic agent. Further research is warranted to specifically delineate the cytotoxic profile of sodium usnate across a broader panel of cell lines and to explore its efficacy and safety in preclinical in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Evaluation of the Cytotoxicity and Safety Profile of Usnic Acid for a Broad Panel of Human Cancers and Normal Cells with Respect to Its Enantiospecificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Activity of (+)-Usnic Acid against Non-Small Cell Lung Cancer Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Natural Compound Hydrophobic Usnic Acid and Hydrophilic Potassium Usnate Derivative: Applications and Comparisons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Multifaceted Properties of Usnic Acid in Disrupting Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. BRAF inhibitor candidate molecule usnic acid might use both intrinsic and extrinsic pathways of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Usnic Acid Induces Cycle Arrest, Apoptosis, and Autophagy in Gastric Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Discovery and Isolation of Sodium Usnate from Lichens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi species, are prolific producers of unique secondary metabolites. Among these, usnic acid, a dibenzofuran (B1670420) derivative, has garnered significant attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] First isolated in 1844 by the German scientist W. Knop, usnic acid is particularly abundant in genera such as Usnea, Cladonia, Lecanora, and Ramalina.[1] Due to its poor solubility in water, its application in pharmaceutical formulations can be challenging. This has led to the development of its salt form, sodium usnate, which exhibits improved solubility while retaining the therapeutic effects of the parent compound.[2] This technical guide provides a comprehensive overview of the discovery, isolation of usnic acid from lichens, and its subsequent conversion to sodium usnate. It includes detailed experimental protocols, quantitative data, and visualizations of experimental workflows and biological signaling pathways.

Extraction and Isolation of Usnic Acid from Lichens

The extraction of usnic acid from lichens is the foundational step for obtaining sodium usnate. Various methods have been developed and optimized for this purpose, with the choice of method and solvent significantly impacting the yield and purity of the final product. Acetone (B3395972) is widely regarded as one of the most effective solvents for usnic acid extraction.[3]

Experimental Protocols for Usnic Acid Extraction

Several extraction techniques have been reported in the literature, each with its own set of advantages and disadvantages. The most common methods include heat reflux extraction, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE).

1. Heat Reflux Extraction:

This conventional method is often considered the most effective for maximizing usnic acid yield.[3]

-

Lichen Preparation: The lichen material (e.g., Usnea species) is air-dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: A known quantity of the powdered lichen is placed in a round-bottom flask with a suitable solvent, typically acetone. The flask is connected to a reflux condenser.

-

Heating: The mixture is heated to the boiling point of the solvent and maintained at reflux for a specified period, commonly 60 minutes.[3]

-

Filtration: After cooling, the mixture is filtered to separate the lichen biomass from the extract.

-

Concentration: The solvent is removed from the filtrate using a rotary evaporator to yield the crude usnic acid extract.

2. Ultrasound-Assisted Extraction (UAE):

UAE is a more modern technique that utilizes ultrasonic waves to enhance the extraction process.

-

Lichen Preparation: Similar to the heat reflux method, the lichen is dried and ground.

-

Extraction: The powdered lichen is suspended in a solvent (e.g., acetone) in a vessel and placed in an ultrasonic bath.

-

Sonication: The mixture is subjected to ultrasound for a specific duration. It is important to note that prolonged sonication (over 30 minutes) can lead to the degradation of usnic acid.

-

Filtration and Concentration: The subsequent steps of filtration and solvent evaporation are the same as in the heat reflux method.

3. Supercritical Fluid Extraction (SFE):

SFE is a green technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.

-

Lichen Preparation: The lichen is dried and ground.

-

Extraction: The ground lichen is packed into an extraction vessel. Supercritical CO₂ is then passed through the vessel at a controlled temperature and pressure (e.g., 40°C and 35 MPa). Ethanol (B145695) may be used as a co-solvent to enhance extraction efficiency.

-

Separation: The usnic acid-laden supercritical fluid is depressurized in a separator, causing the CO₂ to return to its gaseous state and the usnic acid to precipitate.

Purification of Usnic Acid

The crude extract obtained from any of the above methods requires purification to isolate pure usnic acid. Recrystallization is the most common purification technique.

-

Dissolution: The crude extract is dissolved in a minimal amount of a hot solvent in which usnic acid has high solubility (e.g., acetone or ethanol).

-

Crystallization: The solution is allowed to cool slowly to room temperature, which promotes the formation of well-defined crystals of usnic acid. The solution can be further cooled in an ice bath to maximize crystal yield.

-

Isolation: The purified yellow, needle-like crystals of usnic acid are collected by vacuum filtration.

-

Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any remaining impurities and then dried under vacuum.

Quantitative Data on Usnic Acid Extraction

The efficiency of usnic acid extraction is influenced by the method, solvent, and lichen species. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Usnic Acid Extraction Methods from Cladonia arbuscula

| Extraction Method | Solvent | Extraction Time (min) | Number of Extractions | Usnic Acid Yield (mg/g dry weight) |

| Heat Reflux | Acetone | 60 | 1 | 4.25 ± 0.08 |

| Ultrasound-Assisted | Acetone | 60 | 1 | 2.33 ± 0.17 |

| Shaking | Acetone | 60 | 1 | 0.97 ± 0.08 |

Table 2: Usnic Acid Content in Various Lichen Species Determined by HPLC

| Lichen Species | Extraction Solvent | Usnic Acid Content (% dry weight) |

| Usnea florida | Acetone | 6.49 |

| Usnea barbata | Acetone | 4.85 |

| Cladonia stellaris | Acetone | 2.5 (approx.) |

| Ramalina species | Acetone | Varies |

| Evernia species | Acetone | Varies |

| Parmelia species | Acetone | Varies |

Synthesis of Sodium Usnate from Usnic Acid

Sodium usnate is synthesized from purified usnic acid through a straightforward acid-base neutralization reaction. The phenolic hydroxyl groups of usnic acid impart it with acidic properties, allowing it to react with a base to form a salt.

Experimental Protocol for Sodium Usnate Synthesis

The following is a generalized protocol for the synthesis of sodium usnate from usnic acid.

-

Dissolution of Usnic Acid: Purified usnic acid is dissolved in a suitable organic solvent, such as ethanol or a mixture of ethanol and water.

-

Addition of Base: A stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), dissolved in water, is slowly added to the usnic acid solution with constant stirring. The reaction should be carried out at room temperature.

-

Precipitation/Isolation: The formation of the sodium usnate salt, which is often less soluble in the reaction mixture than the starting usnic acid, may lead to its precipitation. If precipitation occurs, the sodium usnate can be collected by filtration.

-

Solvent Evaporation: If the sodium usnate remains dissolved, the solvent can be removed under reduced pressure using a rotary evaporator to obtain the solid sodium usnate.

-

Washing and Drying: The isolated sodium usnate is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted usnic acid and then dried under vacuum.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction of usnic acid from lichens and its subsequent conversion to sodium usnate.

Caption: Experimental workflow for the isolation of usnic acid and synthesis of sodium usnate.

Signaling Pathway: Anti-inflammatory Action of Usnic Acid/Sodium Usnate

Usnic acid and its salts have been shown to exert anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

References

Sodium Usnate: A Comprehensive Technical Guide on its Molecular Structure and Functional Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium usnate, the sodium salt of the lichen-derived dibenzofuran (B1670420) derivative usnic acid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the molecular structure of sodium usnate and a detailed overview of its primary functions, including its well-documented antimicrobial, anti-inflammatory, and anticancer properties. This document synthesizes current research to offer a valuable resource for professionals engaged in drug discovery and development, presenting key quantitative data in structured tables, detailing experimental protocols for the evaluation of its bioactivities, and illustrating critical signaling pathways and workflows through standardized diagrams.

Molecular Structure and Chemical Properties

Sodium usnate is a salt formed from usnic acid, a naturally occurring compound found predominantly in various lichen species of the genera Usnea, Cladonia, and Lecanora. The conversion to its sodium salt enhances its solubility in aqueous solutions, a critical factor for many experimental and potential therapeutic applications.

Chemical Structure:

-

Molecular Formula: C₁₈H₁₅NaO₇[1]

-

IUPAC Name: Sodium;4,8-diacetyl-3-hydroxy-2,9a-dimethyl-7,9-dioxodibenzofuran-1-olate[1]

-

Synonyms: Usnic acid sodium salt, Sodium usnic acid[1]

The core structure of sodium usnate is the dibenzofuran skeleton, which is responsible for many of its biological activities.

| Property | Value | Reference(s) |

| Appearance | Pale yellow to light beige solid | [1] |

| Melting Point | >204°C (decomposes) | [1][4] |

| Boiling Point | 594.8°C at 760 mmHg | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| Parent Compound | Usnic Acid (CAS: 125-46-2) | [2][6][7] |

Multifaceted Biological Functions and Mechanisms of Action

Sodium usnate, and by extension usnic acid, exhibits a broad spectrum of biological effects, making it a compound of significant interest for pharmaceutical research.

Antimicrobial Activity

Sodium usnate is a potent antimicrobial agent, demonstrating activity against a range of Gram-positive bacteria and some fungi. Its mechanism of action is believed to be multifaceted, primarily involving the disruption of cellular energy transduction and the inhibition of nucleic acid synthesis.

Mechanism: The lipophilic nature of the usnate molecule allows it to penetrate the microbial cell membrane. Once inside, it can uncouple oxidative phosphorylation, leading to a depletion of ATP, the cell's primary energy currency. Furthermore, studies have suggested that usnic acid can inhibit RNA and DNA synthesis in bacteria, thereby halting replication and leading to cell death.

Anti-inflammatory Activity

Sodium usnate has demonstrated significant anti-inflammatory properties. Its mechanism of action in this context is largely attributed to its ability to modulate key inflammatory signaling pathways, particularly the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.

Mechanism: Upon inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). Sodium usnate has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and suppressing the expression of these inflammatory mediators.

Anticancer Activity

A growing body of evidence supports the potential of sodium usnate as an anticancer agent. Its cytotoxic effects have been observed in various cancer cell lines. The primary mechanisms implicated in its anticancer activity include the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways crucial for cancer cell survival and proliferation.

Mechanism of Apoptosis Induction: Sodium usnate can induce apoptosis through both intrinsic and extrinsic pathways. It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

Inhibition of RANKL/NFATc1 Signaling: In the context of bone metastasis, a common feature of several cancers, the RANKL/NFATc1 signaling pathway plays a pivotal role in osteoclastogenesis (the formation of bone-resorbing cells). Sodium usnate has been found to significantly inhibit RANKL-mediated osteoclast formation by reducing the expression of NFATc1 (Nuclear Factor of Activated T-cells, cytoplasmic 1), a master regulator of this process.

Quantitative Data Summary

The following tables summarize key quantitative data on the biological activities of usnic acid and its sodium salt from various studies.

Table 1: Anticancer Activity (IC₅₀ Values)

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Incubation Time (h) | Reference(s) |

| HCT116 | Colon Cancer | (+)-Usnic Acid | ~29 | 72 | [8] |

| DU145 | Prostate Cancer | (+)-Usnic Acid | ~46 | 72 | [8] |

| TPC-1 | Thyroid Cancer | (+)-Usnic Acid | ~87 | 72 | [8] |

| MDA-MB-231 | Breast Cancer | (+)-Usnic Acid | ~46 | 72 | [8] |

| BGC823 | Gastric Cancer | Usnic Acid | 236.55 ± 11.12 | 24 | [9] |

| SGC7901 | Gastric Cancer | Usnic Acid | 618.82 ± 1.77 | 24 | [9] |

| Caco2 | Colon Cancer | Usnic Acid | 25-50 | Not Specified | [10] |

| HT29 | Colon Cancer | Usnic Acid | 25-50 | Not Specified | [10] |

Table 2: Antimicrobial Activity (MIC Values)

| Microorganism | Gram Stain | Compound | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Positive | (+)-Usnic Acid | 32 | [11] |

| Pseudomonas aeruginosa | Negative | (+)-Usnic Acid | 256 | [11] |

| Propionibacterium acnes | Positive | Usnic Acid | ≥ 1 | [12] |

Experimental Protocols